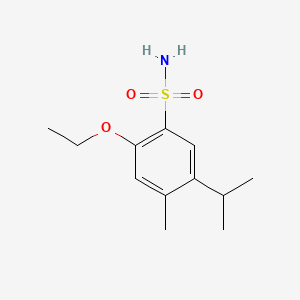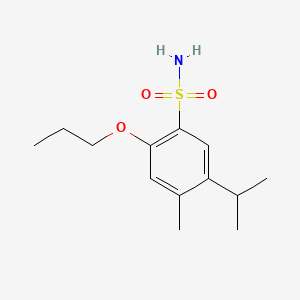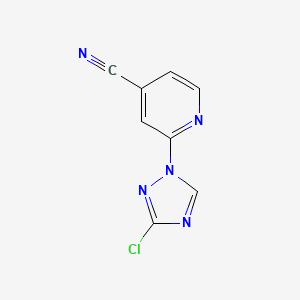
2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile is a heterocyclic compound that contains both a triazole and a pyridine ring
作用机制
Target of Action
Compounds containing the 1,2,4-triazole scaffold are known to interact with a variety of biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
1,2,4-triazole derivatives have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may interact with multiple biochemical pathways.
生化分析
Biochemical Properties
2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens . The interaction between this compound and aromatase involves the formation of hydrogen bonds and hydrophobic interactions, leading to the inhibition of the enzyme’s activity. Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further highlighting its potential as a biochemical tool.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound has been found to alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound exerts its effects by binding to specific enzymes and proteins, leading to their inhibition or activation . For example, the binding of this compound to aromatase results in the inhibition of estrogen biosynthesis, which can have therapeutic implications for hormone-dependent cancers . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and cell cycle progression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . In vivo studies have demonstrated that this compound can have lasting effects on cellular metabolism and overall organismal health, depending on the duration and dosage of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at certain dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. The study of these metabolic pathways provides insights into the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, this compound can interact with intracellular proteins and accumulate in specific organelles . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications may direct this compound to these compartments, where it can exert its effects on gene expression and cellular metabolism . Understanding the subcellular localization of this compound provides valuable insights into its mechanism of action and potential therapeutic applications.
准备方法
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile typically involves the reaction of 3-chloro-1H-1,2,4-triazole with 4-cyanopyridine. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
化学反应分析
2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazole ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a catalyst.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
科学研究应用
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Agrochemistry: It has been explored as a potential pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar compounds to 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile include other triazole-containing heterocycles such as:
1,2,4-Triazole: A simple triazole ring without additional substituents.
3-chloro-1H-1,2,4-triazole: The triazole ring with a chlorine substituent but without the pyridine ring.
4-cyanopyridine: The pyridine ring with a cyano group but without the triazole ring.
The uniqueness of this compound lies in its combined triazole and pyridine rings, which confer distinct chemical and biological properties .
属性
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN5/c9-8-12-5-14(13-8)7-3-6(4-10)1-2-11-7/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDACTZFNALPNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)N2C=NC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B603088.png)
![Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine](/img/structure/B603089.png)
![Bis(2-hydroxyethyl)[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B603090.png)
![Bis(2-hydroxyethyl)[(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B603092.png)
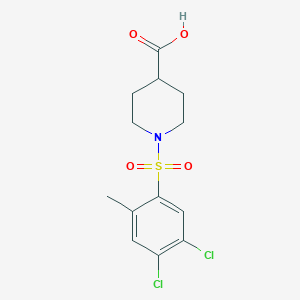
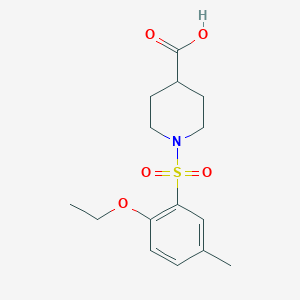
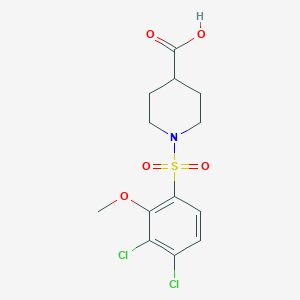
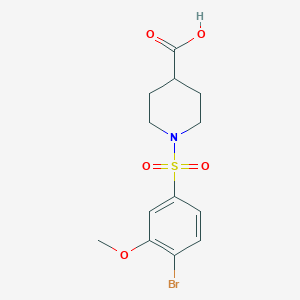
amine](/img/structure/B603099.png)
![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine](/img/structure/B603104.png)
amine](/img/structure/B603106.png)
![{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine](/img/structure/B603107.png)
